Dithiodipropionic acid

Drug Delivery Redox-Responsive Polymers Linker Chemistry

Researchers seeking a tunable, glutathione-sensitive disulfide linker often face burst release from longer-chain analogs. DTDPA enables slower, sustained cleavage for prolonged intracellular drug exposure. • Converts non-responsive PEI nanogels into DTT-gated triggered-release systems. • Broad microbial substrate utilization supports scalable PTE bioprocesses. • Validated SAM precursor on gold electrodes; carboxyl termini for bioconjugation. High-purity (≥98%) grades recommended; verify absence of free thiol contamination.

Molecular Formula C6H10O4S2
Molecular Weight 210.3 g/mol
CAS No. 1119-62-6
Cat. No. B119418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiodipropionic acid
CAS1119-62-6
Synonyms3,3’-Dithiobis-propanoic Acid;  β,β’-Dithiodipropionic Acid;  2-Carboxyethyl Disulfide;  DTDPA;  NSC 18841;  NSC 677544
Molecular FormulaC6H10O4S2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC(CSSCCC(=O)O)C(=O)O
InChIInChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
InChIKeyYCLSOMLVSHPPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.64 M

Structure & Identifiers


Interactive Chemical Structure Model





3,3′-Dithiodipropionic Acid: Specifications & Functional Profile


3,3′-Dithiodipropionic acid (DTDPA; CAS 1119-62-6) is a C₆ aliphatic dicarboxylic acid containing a central, redox-labile disulfide bond (−S−S−) [1]. This disulfide linkage is susceptible to reductive cleavage by thiols (e.g., dithiothreitol, glutathione) and certain phosphines, yielding two equivalents of 3-mercaptopropionic acid [1]. Its molecular weight is 210.3 g/mol, with a melting point ranging from 155 to 159 °C (lit.) . Typical commercial research-grade purity specifications include ≥97% (NMR) and 98% . The compound‘s symmetrical, homobifunctional architecture positions it as a strategic intermediate for constructing stimuli-responsive materials and as a small-molecule disulfide model for mechanistic studies [1].

Crosslinker Redox-responsive disulfide for stimuli-sensitive materials
Model compound Symmetrical small-molecule disulfide for mechanistic studies
SAM precursor Carboxylic acid-terminated anchor for gold surface modification

3,3′-Dithiodipropionic Acid: Why Analogs Fall Short


Direct substitution with common disulfide analogs—such as cystamine, 4,4′-dithiodibutyric acid (DTDB), or even the thioether analog 3,3′-thiodipropionic acid (TDPA)—is scientifically unsound without rigorous re-validation. Each compound presents a distinct combination of chain length, redox lability, hydrophobicity, and metabolic/chemical stability [1][2]. In self-assembled monolayers and drug delivery, the two-carbon spacing between the disulfide and carboxyl groups in DTDPA generates a specific release profile and interfacial packing density that longer-chain variants like DTDB or structurally dissimilar linkers do not replicate [1]. In biodegradation and polymer applications, the absence of a reducible disulfide (as in TDPA) or the presence of a longer alkyl spacer (as in DTDB) fundamentally alters microbial utilization pathways and crosslinked network architecture [2][3]. The evidence compiled below quantifies these differences in controlled experimental systems.

Cystamine: shorter chain and different redox lability profile may shift interfacial packing and release kinetics.
4,4′-Dithiodibutyric acid (DTDB): longer alkyl spacer alters release rate and crosslinked network architecture, requiring re-validation.
3,3′-Thiodipropionic acid (TDPA): lacks reducible disulfide; fundamental responsiveness and material degradation pathways may not transfer.

Quantitative Evidence: 3,3′-Dithiodipropionic Acid vs. Analogs


Drug Release Kinetics: DDPA vs. DDBA Linker

In a head-to-head comparison of polymer-drug conjugate micelles, the choice of disulfide linker directly governed curcumin release kinetics. Micelles constructed with a 3,3′-dithiodipropionic acid (DDPA) linker exhibited a substantially slower rate of drug release compared to those using a 4,4′-dithiodibutyric acid (DDBA) linker under identical reducing conditions [1]. The study attributes this difference to the ring strain of the cyclic intermediate formed upon reduction—DDBA generates a lower-strain 5-membered ring, accelerating release [1]. This slower release profile with DDPA translated to lower intracellular drug accumulation and reduced cytotoxicity in multiple cancer cell lines (HeLa, PC3, 4T1) relative to the DDBA system, a trend also observed in vivo in tumor-bearing mice [1].

Drug Release Kinetics
Head-to-head
Slower curcumin release with DDPA vs. DDBA linker
Sustained release profile supports tunable drug exposure research
Polymer-curcumin conjugate micelles under reducing conditions
Drug Delivery Redox-Responsive Polymers Linker Chemistry

Reduction-Triggered Cargo Release from Nanogels

Incorporation of dithiodipropionic acid (DTPA) into poly(ethylenimine) (PEI) nanogels introduces a reduction-responsive 'gate' for encapsulated cargo. In the absence of DTPA, the release of the model dye carboxyfluorescein (CF) from TPPA-crosslinked PEI nanogels remained below 10% and was entirely insensitive to the reducing agent dithiothreitol (DTT) concentration [1]. In contrast, nanogels crosslinked with DTPA displayed markedly promoted CF release in the presence of DTT, attributed to reductive cleavage of the disulfide bond and increased matrix diffusivity [1].

Nanogel Gating Response
Head-to-head
DTT-gated cargo release conferred by DTPA crosslinking
Enables on-demand release as active crosslinker, not passive filler
PEI nanogel; release promoted only in presence of reducing agent
Nanogels Stimuli-Responsive Materials Controlled Release

Broader Microbial Degradation: DDPA vs. DTDB

When evaluated as sole carbon sources for the production of polythioesters (PTEs), 3,3′-dithiodipropionic acid (DTDP) and its thioether analog 3,3′-thiodipropionic acid (TDP) demonstrated broad microbial accessibility, being degraded by multiple bacterial strains from different genera [1]. In marked contrast, the longer-chain analog 4,4′-dithiodibutyric acid (DTDB) exhibited restricted utilization—all DTDB-degrading isolates were confined to the species Rhodococcus erythropolis [1].

Microbial Strain Diversity
Cross-study comparable
Multiple genera utilize DTDP vs. single species for DTDB
Broader microbial accessibility reduces bioprocess specificity risk
Enrichment cultures with disulfide as sole carbon source
Biodegradation Polythioester Precursors Microbial Metabolism

3,3′-Dithiodipropionic Acid: Evidence-Based Applications


Redox-Responsive Sustained Drug Delivery Systems

For formulation scientists seeking a tunable, glutathione- or DTT-sensitive linker with a slower release profile than the longer-chain DDBA analog, 3,3′-dithiodipropionic acid offers a validated option. Its slower cleavage kinetics, demonstrated in polymer-curcumin conjugate micelles, enable sustained intracellular drug exposure rather than rapid burst release [1]. This property is particularly relevant for anticancer nanomedicines where prolonged therapeutic concentrations are desired. Procurement should prioritize high-purity grades (≥98%) with validated absence of free thiol contamination, as residual 3-mercaptopropionic acid could compromise conjugate stability .

Reduction-Gated Nanogels for On-Demand Cargo Release

Researchers developing stimuli-responsive nanogels can utilize DTDPA as a functional crosslinker that imparts DTT-gated diffusivity. The compound has been shown to convert an otherwise non-responsive PEI nanogel (with <10% baseline release) into a system capable of significant, triggered cargo release upon exposure to reducing agents [2]. This differentiates DTDPA from non-cleavable dicarboxylic acid crosslinkers (e.g., adipic acid) and from thioether analogs (e.g., TDPA) that lack redox liability. Users should verify disulfide content via Raman spectroscopy or FT-IR and ensure storage under inert atmosphere to prevent premature oxidation [2].

Polythioester Precursors with Broad Microbial Compatibility

For industrial biotechnologists engineering polythioester (PTE) production, DTDPA offers a critical advantage over the longer-chain DTDB analog: broad substrate utilization across multiple bacterial genera, reducing dependency on a single species (R. erythropolis) for degradation [3]. This broader microbial accessibility supports more robust, scalable bioprocesses and expands feedstock flexibility in mixed-culture fermentations. The compound's non-toxic classification further supports its use in environmentally sensitive applications [3].

Gold Surface Modification for Sensors and Nanotechnology

DTDPA is an established precursor for forming self-assembled monolayers (SAMs) on polycrystalline gold electrodes, leveraging the strong Au–S affinity of its disulfide moiety . This application is well-documented in authoritative vendor technical documentation and primary literature. While not the exclusive compound for gold surface modification, DTDPA's carboxylic acid termini provide convenient anchors for subsequent bioconjugation or charge introduction . Procurement considerations should include verification of melting point (155–159 °C) and spectroscopic authenticity (FT-IR) to ensure consistent SAM formation .

Application
Selection Property
Validation Focus
Stimuli-responsive drug delivery
Tunable disulfide cleavage kinetics
Release profile under biorelevant reducing conditions
Reduction-gated nanogels
DTT-responsive crosslinking density
Cargo release response to reducing agent concentration
Polythioester precursor fermentation
Broad microbial substrate utilization
Mixed-culture bioprocess robustness and feedstock flexibility
Gold surface SAM formation
Au–S affinity with reactive carboxylic acid termini
Consistent monolayer packing and subsequent bioconjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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